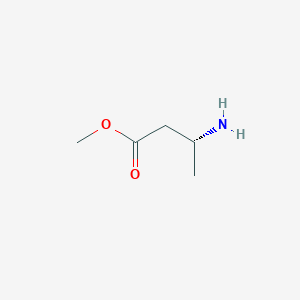

(R)-Methyl 3-aminobutanoate

Descripción general

Descripción

®-Methyl 3-aminobutanoate is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. It is an ester derivative of 3-aminobutanoic acid and is known for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of ®-Methyl 3-aminobutanoate can be achieved through several synthetic routes. One common method involves the enzymatic conversion of butenoic acid to ®-3-aminobutyric acid using aspartase derived from Escherichia coli. This method boasts high efficiency and stereoselectivity, with a conversion rate of ≥98% and an enantiomeric excess (ee) value of ≥99.9% .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-aminobutanoate often involves the chemical synthesis method. This includes the reaction of ®-(+)-1-phenylethylamine with crotonates, followed by catalytic hydrogenation and hydrolysis to yield the desired product. This method, however, requires stringent reaction conditions, such as low temperatures and the use of expensive reducing agents .

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 3-aminobutanoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-Methyl 3-aminobutanoate is crucial in the synthesis of several pharmaceuticals. For instance, it acts as a key intermediate in the production of anti-HIV drugs such as Dolutegravir. Its chiral nature enables the creation of enantiopure drugs that optimize therapeutic efficacy and minimize side effects.

Biochemical Studies

The compound has been studied for its potential to inhibit enzymes involved in amino acid metabolism, such as D-amino acid oxidase. This inhibition can influence metabolic pathways and has implications for conditions involving amino acid imbalances .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a valuable reagent in synthetic methodologies .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with transaminases to understand its role in amino acid biosynthesis. The findings revealed that it acts as a substrate for these enzymes, highlighting its importance in metabolic pathways.

Case Study 2: Clinical Applications

Research has demonstrated the potential clinical applications of aminobutyric acids, including this compound, in assessing bone mineral density (BMD) among different populations. The study utilized liquid chromatography to analyze serum samples and found correlations between aminobutyric acid levels and osteoporosis risk .

Mecanismo De Acción

The mechanism of action of ®-Methyl 3-aminobutanoate involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as a precursor to active compounds that inhibit viral replication by targeting viral enzymes. The molecular pathways involved include the inhibition of integrase enzymes, which are crucial for viral DNA integration into the host genome .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (3R)-3-aminobutanoate: Another ester derivative with similar applications in pharmaceuticals

®-3-Amino-1-butanol: A related compound used in the synthesis of Dolutegravir and other pharmaceuticals

Uniqueness

®-Methyl 3-aminobutanoate is unique due to its high enantiomeric purity and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its efficient production methods and broad range of applications make it a valuable compound in both research and industry.

Actividad Biológica

(R)-Methyl 3-aminobutanoate, also known as (R)-3-aminobutyric acid methyl ester, is a chiral compound with significant biological relevance. Its unique configuration contributes to its distinct biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound has the molecular formula C5H11NO2 and a hydrochloride form with the CAS number 139243-54-2. It is synthesized through the esterification of (R)-3-aminobutyric acid with methanol, typically using hydrochloric acid as a catalyst under reflux conditions . The resulting compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The biological activity of this compound primarily involves its role as a substrate in enzymatic reactions. It participates in transamination processes and can influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for central nervous system function . The compound's ability to act as an enzyme substrate allows it to produce biologically active metabolites that can modulate various physiological pathways.

Biological Activities

- Neurotransmission :

- Enzyme Interactions :

- Pharmacological Applications :

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Transaminase-Mediated Reactions : A study demonstrated that using this compound in transaminase-mediated reactions yielded high conversion rates when paired with diketones, showcasing its effectiveness as a biocatalyst .

| Entry | Diketone | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | Ph | 90 | 52 |

| 2 | p-CF₃Ph | 99 | 64 |

| 3 | m-Cl₂Ph | 78 | 46 |

| 4 | p-NO₂Ph | 41 | 25 |

| 5 | p-NH₂Ph | 83 | 54 |

| 6 | Et | 34 | 28 |

This table summarizes the results from preparative-scale reactions involving this compound, illustrating its versatility as a reactant in synthetic chemistry.

Comparative Studies

Comparative studies have indicated that this compound exhibits greater biological activity than its racemic counterpart due to its specific stereochemistry. This chiral specificity is crucial for developing drugs targeting specific biological pathways .

Propiedades

IUPAC Name |

methyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.